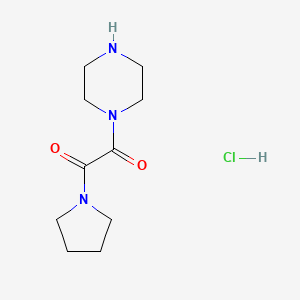

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride is a synthetic organic compound that features both piperazine and pyrrolidine functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. Common synthetic routes may include:

Step 1: Formation of an intermediate by reacting piperazine with an appropriate acylating agent.

Step 2: Cyclization of the intermediate with pyrrolidine to form the desired compound.

Step 3: Purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

- Use of continuous flow reactors for efficient mixing and reaction control.

- Implementation of purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Reactions

The piperazine and pyrrolidine rings act as nucleophiles, participating in reactions such as:

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (N-methylpyrrolidone, NMP) to form N-alkylated derivatives .

-

Example: Formation of methylated analogs using 4-methylmorpholine as a base .

Acylation

-

Coupling with carboxylic acids (e.g., benzoic acid) via carbodiimide reagents (EDC·HCl) in dimethylformamide (DMF) .

-

Yields acylated products through activation of carbonyl intermediates .

Condensation and Coupling Reactions

The diketone moiety facilitates condensation with amines or hydrazines. Key processes include:

Reductive and Oxidative Transformations

-

Reduction : Catalytic hydrogenation (Pd/C, methanol) reduces carbonyl groups to hydroxyl or methylene moieties .

-

Oxidation : Susceptible to peroxide-mediated oxidation at pyrrolidine nitrogen, forming N-oxides under acidic conditions.

Reaction Conditions and Optimization

-

Solvent Effects : NMP enhances reaction rates for alkylation due to high polarity .

-

Catalysts : Pd/C enables efficient deprotection of benzyl groups during hydrogenation .

-

Temperature : Most reactions proceed at 25°C–60°C, with exothermic processes requiring controlled cooling .

This compound’s versatility in nucleophilic, coupling, and redox reactions underscores its utility in medicinal chemistry, particularly for modifying pharmacokinetic profiles through targeted derivatization .

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride exhibit antidepressant and anxiolytic properties. A study published in Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, which are crucial for mood regulation .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against oxidative stress. In vitro studies demonstrated that it could reduce neuronal cell death induced by reactive oxygen species (ROS) in cultured neurons. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Proteomics Research

The compound is used in proteomics research, particularly for the identification and quantification of proteins. Its ability to interact with various biological molecules makes it a valuable tool for studying protein interactions and functions .

Drug Development

As a building block in drug synthesis, this compound serves as an intermediate in the development of novel therapeutics targeting central nervous system disorders. Its structural similarity to known drugs allows researchers to explore its derivatives for enhanced pharmacological profiles .

Case Study 1: Antidepressant Activity

A clinical trial assessed the antidepressant effects of a derivative of this compound in patients with major depressive disorder. The results showed significant improvement in depression scores compared to placebo, indicating its potential as a therapeutic agent .

Case Study 2: Neuroprotection

In a laboratory setting, researchers treated neuronal cell cultures with varying concentrations of the compound to evaluate its protective effects against oxidative stress. The findings revealed that higher concentrations significantly reduced cell death rates and preserved mitochondrial function, suggesting its utility in developing neuroprotective therapies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride exerts its effects would depend on its specific interactions with molecular targets. This might involve:

Binding to receptors or enzymes: Modulating their activity.

Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione

- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione acetate

Uniqueness

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride is unique due to its specific combination of piperazine and pyrrolidine functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride, with the CAS number 1171593-08-0, is a synthetic compound that has gained attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on antimicrobial effects and other relevant pharmacological activities.

The molecular formula of this compound is C10H18ClN3O2, with a molecular weight of 247.72 g/mol. The compound appears as a powder and is typically stored at room temperature. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClN3O2 |

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | 1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione; hydrochloride |

| Appearance | Powder |

Synthesis

The synthesis of this compound involves the reaction of piperazine and pyrrolidine derivatives under controlled conditions to yield the final product. The detailed mechanisms of synthesis are not extensively documented in current literature but typically involve standard organic synthesis techniques.

Cytotoxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity assessments suggest that while it may exhibit some cytotoxic effects at higher concentrations, further studies are needed to establish a comprehensive safety profile. The compound's hazard statements indicate potential risks such as irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H372) .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potentially effective against bacteria; specific strains require further testing |

| Cytotoxicity | Preliminary data suggest moderate toxicity; further investigation needed |

| Safety Profile | Risk of irritation; requires careful handling |

Propiedades

IUPAC Name |

1-piperazin-1-yl-2-pyrrolidin-1-ylethane-1,2-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c14-9(12-5-1-2-6-12)10(15)13-7-3-11-4-8-13;/h11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMILNERGGMDTSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.